Cyclobutyl(4-ethylphenyl)methanamine hydrochloride
CAS No.: 1864074-75-8
VCID: VC3093898
Molecular Formula: C13H20ClN
Molecular Weight: 225.76 g/mol
* For research use only. Not for human or veterinary use.

Description |
Cyclobutyl(4-ethylphenyl)methanamine hydrochloride is an organic compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound belongs to the class of arylalkylamines, featuring a cyclobutane ring attached to a phenyl group with an ethyl substituent and a methanamine functional group. Despite the lack of specific literature directly on Cyclobutyl(4-ethylphenyl)methanamine hydrochloride, related compounds provide insights into its potential properties and uses. Synthesis MethodsThe synthesis of Cyclobutyl(4-ethylphenyl)methanamine typically involves methods such as the alkylation of amines or the reductive amination of ketones. These methods are common for producing arylalkylamines and can be adapted for the specific synthesis of Cyclobutyl(4-ethylphenyl)methanamine hydrochloride. Potential ApplicationsCyclobutyl(4-ethylphenyl)methanamine hydrochloride, like other arylalkylamines, may have applications in medicinal chemistry and organic synthesis. Its unique structure could confer distinct chemical reactivity and biological properties, making it a subject of interest for further research in pharmacology and neuropharmacology. Safety and Handling |
---|---|
CAS No. | 1864074-75-8 |
Product Name | Cyclobutyl(4-ethylphenyl)methanamine hydrochloride |
Molecular Formula | C13H20ClN |
Molecular Weight | 225.76 g/mol |
IUPAC Name | cyclobutyl-(4-ethylphenyl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C13H19N.ClH/c1-2-10-6-8-12(9-7-10)13(14)11-4-3-5-11;/h6-9,11,13H,2-5,14H2,1H3;1H |
Standard InChIKey | QZLYVVMCCACJJI-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)C(C2CCC2)N.Cl |
Canonical SMILES | CCC1=CC=C(C=C1)C(C2CCC2)N.Cl |
PubChem Compound | 86263180 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume